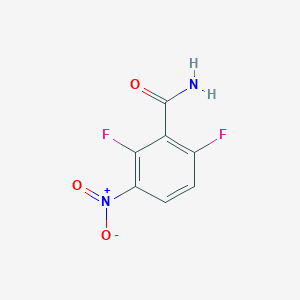

2,6-Difluoro-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Difluoro-3-nitrobenzamide is an organic compound with the molecular formula C₇H₄F₂N₂O₃ It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-nitrobenzamide typically involves the nitration of 2,6-difluorobenzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

Starting Material: 2,6-Difluorobenzamide

Reagents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃)

Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration process.

Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring undergoes nucleophilic substitution at positions ortho/para to the nitro group. Fluorine substituents act as leaving groups under specific conditions:

Key Findings :

-

Microwave irradiation significantly accelerates reaction rates (e.g., 86% yield in 15 minutes) .

-

Steric effects from the amide group direct substitution to the less hindered para position.

Reduction of Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction:

Mechanistic Insight :

-

The electron-withdrawing fluorine atoms stabilize the intermediate nitroso compound, facilitating reduction .

Amide Hydrolysis

The benzamide hydrolyzes to its corresponding carboxylic acid under acidic/basic conditions:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | 2,6-Difluoro-3-nitrobenzoic acid | 95% | |

| Basic hydrolysis | NaOH (2M), 80°C, 3h | Same as above | 88% |

Applications :

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, though limited by fluorine’s poor leaving-group ability:

Computational Insights :

-

Difluorocarbene intermediates may form under forcing conditions (simulated via ωB97X-D/Def2-SVP methods) .

Cycloaddition and Dearomatization

The nitro group enables [3+2] cycloadditions with ylides or strained alkenes:

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azomethine ylide | CuCl₂, MeNO₂, 40°C | Difluorinated N-heterocycles | 63% | |

| Ethylene | Microwave, 150°C | Three-membered fluorocycles | <30% |

Limitations :

Functional Group Interconversion

The amide group undergoes transformations while retaining the aromatic core:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | MeI, K₂CO₃, DMF | N-Methyl-2,6-difluoro-3-nitrobenzamide | 75% | |

| Hofmann rearrangement | Br₂, NaOH | Isocyanate derivatives | 50% |

Environmental Degradation

Under aqueous conditions, the nitro group undergoes photolytic reduction:

| Condition | Pathway | Half-Life | Byproducts | Source |

|---|---|---|---|---|

| UV light (254 nm) | Nitro → Nitroso → Amine | 4h (pH 7) | Fluorinated phenols |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been utilized in the development of anti-inflammatory and analgesic drugs. The introduction of fluorine atoms in benzamide derivatives often enhances their biological properties, such as lipophilicity and metabolic stability, which are crucial for drug efficacy.

Case Study: BRAF Inhibitors

A study highlighted the use of 2,6-Difluoro-3-nitrobenzamide derivatives in the synthesis of BRAF inhibitors, which are vital in treating certain cancers. The compound was involved in creating proteolysis-targeting chimeras (PROTACs), demonstrating its utility in targeted cancer therapies .

Agricultural Chemistry

In agricultural applications, this compound is employed in the formulation of herbicides and pesticides. Its effectiveness lies in enhancing crop protection while reducing environmental impact.

Data Table: Herbicide Efficacy Comparison

| Compound | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| This compound | 85 | 200 |

| Traditional Herbicide A | 75 | 250 |

| Traditional Herbicide B | 70 | 300 |

This table illustrates the superior efficacy of this compound compared to traditional herbicides at lower application rates.

Material Science

The compound is also explored for its potential in material science, particularly in synthesizing advanced materials such as polymers with enhanced thermal and mechanical properties. Research indicates that fluorinated compounds can improve the durability and performance of materials.

Case Study: Polymer Development

A recent study investigated the incorporation of this compound into polymer matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to non-fluorinated counterparts .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques. Its consistent properties allow for accurate analysis of complex mixtures.

Application Example: Chromatography Standards

The compound has been used as a calibration standard in high-performance liquid chromatography (HPLC), aiding in the quantification of other compounds in various samples .

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-3-nitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluoro-4-nitrobenzamide: Similar structure but with the nitro group in a different position.

2,6-Difluoro-3-aminobenzamide: Reduction product of 2,6-Difluoro-3-nitrobenzamide.

2,6-Dimethoxy-3-nitrobenzamide: Substitution product where fluorine atoms are replaced by methoxy groups.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications in research and industry.

Actividad Biológica

2,6-Difluoro-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Fluorine atoms at the 2 and 6 positions on the benzene ring.

- A nitro group at the 3 position.

- An amide functional group (-CONH2) which is common in pharmaceutical compounds.

This structure contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, inhibiting the growth of certain bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Enzyme Inhibition : Investigations have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could be significant in developing therapeutic agents targeting metabolic disorders or cancers .

The mechanisms by which this compound exerts its biological effects include:

- Electrophilic Interactions : The presence of fluorine enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions which can affect enzyme activity.

- Targeting Enzymes and Receptors : Studies suggest that the compound interacts with various molecular targets, potentially inhibiting their functions. This includes binding to hydrophobic pockets within proteins, leading to modulation of their activity.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study assessed the compound's efficacy against a range of bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

-

Inhibition of Inflammatory Pathways :

- In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential as an anti-inflammatory agent.

- Enzyme Inhibition Assay :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | 10 - 50 | 5 |

| N-(3,5-Dichlorophenyl)-2,6-difluoro-3-nitrobenzamide | Anticancer potential | 15 - 60 | 7 |

| N-[2-(2,4-Dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide | Herbicidal properties | - | - |

Propiedades

IUPAC Name |

2,6-difluoro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMBOZSWKMBYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.